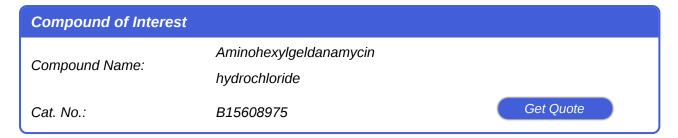


# Comparative Analysis of HSP90 Inhibitors: A Guide to Mechanisms of Action

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For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical drivers of oncogenesis. This dependence on HSP90 for the maturation and stability of oncoproteins makes it a prime target for cancer therapy. This guide provides a comparative analysis of the distinct mechanisms of action of three major classes of HSP90 inhibitors: N-terminal domain (NTD) inhibitors, C-terminal domain (CTD) inhibitors, and inhibitors of the HSP90-co-chaperone interaction.

## N-Terminal Domain (NTD) Inhibitors

The N-terminal domain of HSP90 contains a highly conserved ATP-binding pocket, which is crucial for its chaperone activity. NTD inhibitors are the most extensively studied class of HSP90 antagonists.

Mechanism of Action: These inhibitors competitively bind to the N-terminal ATP-binding site, thereby blocking the binding and hydrolysis of ATP.[1] This locks HSP90 in an open conformation, preventing the conformational changes necessary for client protein maturation. [2] Consequently, the client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[3] A significant characteristic of NTD inhibitors is their tendency to induce the heat shock response (HSR), a cellular stress response that leads to the



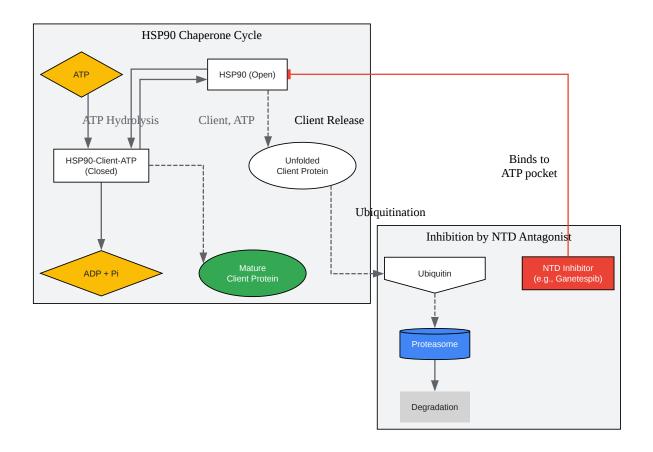
upregulation of heat shock proteins, including HSP70 and HSP90 itself.[4] This can be a prosurvival mechanism that potentially limits the therapeutic efficacy of these inhibitors.[4]

#### Quantitative Data:

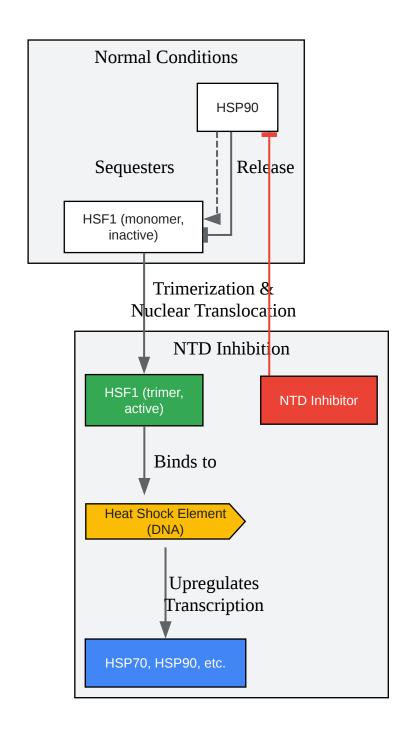
Inhibitor	Туре	Target	IC50 (ATPase Assay)	GI50/IC50 (Cell Viability)	Client Protein Degradatio n
17-AAG (Tanespimyci n)	Geldanamyci n Analog	HSP90 NTD	~50-120 nM[5]	8.8 nM (median, PPTP panel) [6]	Potent degradation of HER2, Akt, Raf-1, CDK4[7][8]
Ganetespib (STA-9090)	Triazolone	HSP90 NTD	~4 nM[9]	4-77 nM (various cancer cell lines)[7][9]	Potent degradation of HER2, EGFR, Akt, STAT3, RAF1[7][9]

Signaling Pathways and Workflows:



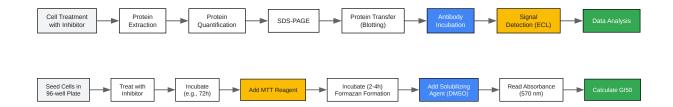












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